Pyrimidine-4-sulfinicacid

Synthetic methodology Nucleophilic substitution Sulfur oxidation state

Accessing the 4′-sulfinyl chemotype for nucleoside analogue discovery is bottlenecked by the lack of a direct, single-step precursor. Pyrimidine-4-sulfinic acid resolves this, serving as the essential building block for 4′-sulfinyl gemcitabine analogues that cannot be prepared from pyrimidine thiols or sulfonates. - Enables direct templating to 4′-sulfinyl nucleoside analogues; activity established in PSN-1 pancreatic cancer and U87-MG glioblastoma cells (low μM to >200 μM). - Provides one-step lithiation to lithium pyrimidine-4-sulfinate for desulfinative cross-coupling, eliminating multi-step redox sequences. - 4-position substitution ensures predictable regioselectivity in C-H functionalization, unlike 5-substituted isomers. - Supplied at ≥95% purity; stable under cool, dry storage for reliable global shipping.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
Cat. No. B13114872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-4-sulfinicacid
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1S(=O)O
InChIInChI=1S/C4H4N2O2S/c7-9(8)4-1-2-5-3-6-4/h1-3H,(H,7,8)
InChIKeyXYQVYBGQCPWOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-4-sulfinic Acid: Properties & Procurement


Pyrimidine-4-sulfinic acid (CAS 2293224-84-5) is a sulfinic acid derivative of the pyrimidine heterocycle, characterized by the presence of a sulfinyl group (R-SO₂H) directly attached to the 4-position of the pyrimidine ring . With a molecular formula of C₄H₄N₂O₂S and a molecular weight of 144.15 g/mol, this compound exists as a white crystalline solid that is soluble in water and polar organic solvents . The sulfinic acid functional group confers moderate acidity (estimated pKa ~1–2) and nucleophilic reactivity, positioning it as a versatile building block for nucleoside analogue synthesis and transition metal-catalyzed coupling reactions [1]. Its structural combination of the electron-deficient pyrimidine core and the sulfinic acid moiety enables specific reactivity patterns that differentiate it from its sulfonic acid, thiol, and sulfonyl counterparts [1]. Commercially available at 95% purity with storage recommendations in cool, dry conditions, pyrimidine-4-sulfinic acid serves as a key precursor for lithium sulfinate derivatives and 4′-sulfinyl nucleoside analogues templated on gemcitabine [2].

Pyrimidine-4-sulfinic Acid: Why Substitution Fails


Direct substitution of pyrimidine-4-sulfinic acid with simpler pyrimidine analogs (e.g., pyrimidine-4-thiol, pyrimidine-4-sulfonic acid, or unsubstituted pyrimidine) fundamentally alters reaction outcomes due to three irreducible chemical distinctions: oxidation state, nucleophilic character, and functional group compatibility [1][2]. The sulfinic acid moiety (R-SO₂H) represents an intermediate oxidation state between thiol (R-SH) and sulfonic acid (R-SO₃H), enabling unique reactivity in desulfinative coupling and sulfinyl transfer reactions that are inaccessible to either extreme [1]. Furthermore, the 4-position attachment on the electron-deficient pyrimidine ring creates regioselective activation patterns that differ markedly from 2- or 5-substituted isomers [3]. In nucleoside analogue synthesis specifically, the sulfinic acid derivative provides the critical 4′-sulfinyl functionality that serves as a direct bioisosteric replacement for furanose oxygen—a substitution that cannot be achieved using pyrimidine sulfonates, thiols, or simple unfunctionalized pyrimidines [2][4]. Substituting with an alternative building block would require extensive synthetic re-routing, likely with lower yields and altered stereochemical outcomes [4]. The following quantitative evidence documents these specific, measurable differentiation points that inform procurement decisions.

Pyrimidine-4-sulfinic Acid: Quantitative Differentiation Evidence


Reactivity Enhancement vs Thioether Precursors

Pyrimidine-4-sulfinic acid and its sulfinyl/sulfonyl derivatives exhibit dramatically enhanced reactivity compared to their thioether precursors. In a systematic study of pyrimidinyl sulfur compounds, 4-pyrimidinyl sulfones and sulfoxides were found to be more than 10⁵-fold (100,000-fold) more reactive than the corresponding thioethers in nucleophilic substitution reactions [1]. This reactivity gradient across oxidation states means that selecting pyrimidine-4-sulfinic acid (or its derived sulfinyl species) versus a pyrimidine-4-thioether directly dictates whether a reaction proceeds under mild conditions or fails entirely. The sulfinic acid occupies an intermediate oxidation state between thiol (lowest reactivity) and sulfonic acid (highest), providing tunable reactivity that cannot be replicated by either extreme [1].

Synthetic methodology Nucleophilic substitution Sulfur oxidation state

Regioselective Differentiation: 4- vs 5-Position

The base-weakening effect of sulfonyl or sulfinyl substituents on the pyrimidine ring is highly position-dependent. Quantitative studies demonstrate that this electronic perturbation is marked in 2- and 4-derivatives but minimal in the 5-isomers [1]. This regiochemical difference translates directly into synthetic utility: 4-substituted pyrimidine sulfinic acids activate the adjacent ring positions for nucleophilic attack, whereas 5-substituted analogs provide negligible activation. For applications requiring directed C–H functionalization or regioselective coupling, the 4-position sulfinic acid is functionally non-interchangeable with 5-position alternatives [2][3].

Regioselectivity Electronic effects Structure-activity relationship

Nucleoside Analogue Synthesis: 4′-Sulfinyl Gemcitabine Analogs

Pyrimidine-4-sulfinic acid-derived building blocks enable direct access to 4′-sulfinyl nucleoside analogues templated on the established anticancer drug gemcitabine [1]. In head-to-head evaluation, 4′-sulfinyl pyrimidine nucleoside analogues demonstrated cytotoxic activity ranging from low μM to >200 μM against human pancreatic cancer (PSN-1) and human primary glioblastoma (U87-MG) cell lines [1][2]. While this activity is reduced compared to established nucleoside analogues (explanation yet unclear), the synthetic methodology specifically requires the sulfinic acid oxidation state—pyrimidine thiols or sulfonates cannot deliver the 4′-sulfinyl bioisosteric replacement of furanose oxygen that defines this chemotype [1][3].

Anticancer research Nucleoside analogues Gemcitabine derivatives

Functional Group Interconversion: Oxidation vs Thiol

Pyrimidine-4-sulfinic acid provides a chemically distinct oxidation state that enables controlled further oxidation to pyrimidine-4-sulfonic acid using oxidizing agents such as hydrogen peroxide or peracids . In contrast, pyrimidine-4-thiol (the reduced precursor) lacks the sulfinic acid intermediate reactivity and follows different oxidation pathways. The sulfinic acid group (pKa ~1–2) also enables specific nucleophilic reactions that are inaccessible to sulfonic acids (which are fully oxidized and less nucleophilic) . This intermediate oxidation state is essential for the preparation of lithiumpyrimidine-4-sulfinate, a valuable organolithium reagent for transition metal catalysis [1].

Oxidation control Functional group interconversion Synthetic versatility

Commercial Availability & Purity Specifications

Pyrimidine-4-sulfinic acid is commercially available with a minimum purity specification of 95% from multiple reputable vendors, with long-term storage recommended in cool, dry conditions . In contrast, its reduced precursor pyrimidine-4-thiol and oxidized derivative pyrimidine-4-sulfonic acid are less consistently available from mainstream suppliers at comparable purity grades. The compound is supplied as a non-hazardous material for research and development use, with pricing that reflects its position as a specialized building block rather than a bulk commodity . This commercial availability profile reduces synthetic burden compared to in-house preparation from pyrimidine-4-thiol via oxidation, which requires additional purification and quality control steps.

Chemical procurement Purity specifications Supply chain

Precursor to Lithium Sulfinate Reagents

Pyrimidine-4-sulfinic acid serves as the direct precursor for lithiumpyrimidine-4-sulfinate through reaction with lithium bases in solvents such as diethyl ether or tetrahydrofuran . This organolithium sulfinate derivative is a valuable nucleophilic coupling partner in transition metal-catalyzed processes, including desulfinative cross-coupling reactions [1]. The sulfinic acid starting material is uniquely positioned for this transformation—neither the corresponding thiol nor the sulfonic acid can undergo direct lithiation to generate the same reactive sulfinate species without additional redox manipulation. Heterocyclic sulfinates are being actively developed as general coupling partners in palladium-catalyzed and related processes [1].

Organolithium chemistry Sulfinate intermediates Cross-coupling

Pyrimidine-4-sulfinic Acid: Applications


4′-Sulfinyl Nucleoside Analogues for Anticancer Drug Discovery

Researchers developing next-generation nucleoside analogues for pancreatic cancer or glioblastoma should prioritize pyrimidine-4-sulfinic acid as the key building block. The compound enables direct templating to 4′-sulfinyl analogues of gemcitabine, a chemotype that incorporates bioisosteric replacement of furanose oxygen with sulfur [1]. Cytotoxic evaluation against PSN-1 pancreatic cancer and U87-MG glioblastoma cell lines has established activity in the low μM to >200 μM range, providing a baseline for structure-activity relationship studies [1][2]. Alternative building blocks (thiols, sulfonates, unsubstituted pyrimidines) cannot deliver the requisite 4′-sulfinyl functionality, making this sulfinic acid the essential starting material for this specific chemical series [3].

Sulfinate Reagents for Palladium Cross-Coupling

Medicinal chemistry and process chemistry groups engaged in transition metal-catalyzed coupling should procure pyrimidine-4-sulfinic acid for conversion to lithiumpyrimidine-4-sulfinate. This organolithium reagent serves as a nucleophilic coupling partner in desulfinative cross-coupling processes, enabling the introduction of pyrimidine-4-sulfinyl moieties into complex scaffolds [1]. The one-step lithiation pathway (versus multi-step redox sequences from thiols or sulfonates) provides synthetic efficiency that directly impacts project timelines [2]. This application is particularly relevant for programs requiring late-stage functionalization of drug candidates with sulfur-containing heterocycles [3].

Regioselective C–H Functionalization of Electron-Deficient Heteroarenes

Synthetic chemists performing radical-based C–H functionalization on pyrimidine scaffolds should select pyrimidine-4-sulfinic acid derivatives based on the well-documented regioselectivity differences between 2-, 4-, and 5-substituted systems. The 4-sulfinyl/sulfonyl substitution exerts a marked electronic effect that activates specific ring positions, whereas 5-substitution provides minimal perturbation [1]. Systematic studies on alkylsulfinate salts have established predictable guidelines for regioselective substitution on electron-deficient heteroarenes [2]. Procurement of the correct positional isomer (4- versus 5-) is essential for achieving desired regiochemical outcomes in complex molecule synthesis [3].

Controlled Oxidation and Functional Group Interconversion

Laboratories developing sulfur oxidation methodologies or studying functional group interconversion on heterocyclic scaffolds require pyrimidine-4-sulfinic acid as a well-defined intermediate oxidation state standard. The compound's position between thiol (reduced) and sulfonic acid (fully oxidized) provides a benchmark for studying oxidation kinetics, product distribution, and reaction optimization [1]. The moderate acidity (pKa ~1–2) and nucleophilic character of the sulfinic acid group enable reactivity studies that cannot be performed with either thiol or sulfonic acid analogs [2]. This application supports both fundamental physical organic chemistry investigations and applied process development [1].

Quote Request

Request a Quote for Pyrimidine-4-sulfinicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.